Product packaging for Boc-glu-phenyl ester(Cat. No.:)

Boc-glu-phenyl ester

Cat. No.: B13637361
M. Wt: 323.34 g/mol
InChI Key: UUGORLVQLJSWBX-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Peptide Chemistry

The development of Boc-Glu-Phenyl Ester is inextricably linked to the evolution of peptide synthesis strategies in the 20th century. The tert-butyloxycarbonyl (Boc) protecting group, first introduced by Carpino in 1957, revolutionized amino acid protection by offering stability under acidic conditions and ease of removal via trifluoroacetic acid. By the 1960s, this group was applied to glutamic acid derivatives to address challenges in synthesizing peptides with multiple carboxylic acid side chains. The phenyl ester moiety, introduced concurrently, provided a stable protecting group for the α-carboxylic acid, enabling selective deprotection of the γ-carboxylic acid for further functionalization.

Early synthesis routes relied on carbodiimide-based coupling reagents, such as dicyclohexylcarbodiimide (DCC), to form the ester bond between glutamic acid and phenol. However, these methods often suffered from side reactions, including racemization and N-carboxyanhydride formation. The seminal work of Moore et al. in the 1970s advanced the field by demonstrating the utility of silyl ether intermediates to enhance stereochemical control during CF~3~ group incorporation in related glutamic acid derivatives. These innovations laid the groundwork for modern protocols using uronium/phosphonium reagents (e.g., HATU, PyBOP), which minimize racemization and improve yields in this compound synthesis.

Relevance of Boc-Glutamic Acid Phenyl Ester in Contemporary Chemical Research

This compound remains indispensable across multiple research domains:

Peptide Synthesis
As a building block, this compound enables the controlled assembly of glutamic acid-rich sequences critical for studying protein-protein interactions and enzyme active sites. Its γ-carboxylic acid can be selectively activated for side-chain modifications, facilitating the incorporation of fluorescent tags or crosslinkers. For example, in the synthesis of SARS-CoV 3CL protease inhibitors, Boc-protected glutamic acid derivatives served as precursors for trifluoromethyl ketone warheads, demonstrating their utility in antiviral drug discovery.

Drug Development
The compound’s stability under diverse reaction conditions makes it ideal for constructing peptidomimetics. Researchers have leveraged its phenyl ester group as a latent carboxylic acid, which can be hydrolyzed in vivo to release active drug molecules. This strategy has been employed in prodrug designs targeting glutamate receptors in neurological disorders.

Bioconjugation
In materials science, this compound has been used to functionalize nanoparticles and polymers. The phenyl ester’s orthogonal reactivity allows sequential deprotection and conjugation, enabling the creation of multifunctional biomaterials for drug delivery systems.

Structural Characterization
Recent studies have utilized nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the conformational preferences of this compound. These analyses reveal how steric effects from the Boc and phenyl groups influence the glutamic acid backbone, providing insights for rational drug design.

Overview of Academic Interest and Research Trends

Academic investigations into this compound have diversified into three key areas:

  • Green Chemistry Innovations
    Efforts to replace traditional solvents (e.g., dichloromethane) with ionic liquids or water-organic biphasic systems aim to reduce the environmental footprint of peptide synthesis. Recent work demonstrated that microwave-assisted coupling in ethanol-water mixtures achieves 92% yield for this compound derivatives, minimizing waste.

  • Medicinal Chemistry Applications
    The compound’s role in synthesizing protease inhibitors (e.g., SARS-CoV 3CLpro) has spurred interest in its utility against emerging pathogens. Additionally, its incorporation into glutamate analogs for modulating NMDA receptors is being explored for neurodegenerative disease therapies.

  • Advanced Characterization Techniques
    High-resolution mass spectrometry (HRMS) and cryo-electron microscopy (cryo-EM) are being employed to study this compound’s behavior in complex reaction mixtures, enabling real-time monitoring of coupling efficiency and stereochemical integrity.

Table 1: Physicochemical Properties of Boc-Glutamic Acid Phenyl Ester

Property Value Source
Molecular Formula C~16~H~21~NO~6~
Molecular Weight 323.34 g/mol
Boiling Point 522.1 ± 45.0 °C (Predicted)
Density 1.213 ± 0.06 g/cm³
pKa 4.43 ± 0.10 (Predicted)

Table 2: Key Applications of Boc-Glutamic Acid Phenyl Ester

Application Example Use Case Citation
Peptide Synthesis Building block for glutamic acid-rich sequences
Drug Development Prodrug precursor for antiviral agents
Bioconjugation Functionalization of drug delivery nanoparticles
Structural Biology NMR studies of conformational dynamics

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO6 B13637361 Boc-glu-phenyl ester

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGORLVQLJSWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Properties

Property Description
Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid
Standard InChI InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)
Standard InChIKey UUGORLVQLJSWBX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1

Preparation Methods of Boc-Glu-Phenyl Ester

General Synthetic Strategy

The synthesis of this compound generally involves two main steps:

This two-step approach ensures selective protection of both amino and carboxyl groups, critical for subsequent peptide synthesis applications.

Detailed Synthetic Procedures

Boc Protection of Glutamic Acid
  • Reagents : L-glutamic acid, di-tert-butyl dicarbonate (Boc anhydride), base (such as sodium bicarbonate or triethylamine).
  • Conditions : Reaction typically carried out in aqueous or mixed organic solvents at room temperature or slightly elevated temperatures.
  • Notes : The reaction requires pH control to prevent side reactions; the Boc group is introduced selectively to the amino group.
Phenyl Ester Formation (Esterification)
  • Reagents : Boc-protected glutamic acid or its derivatives, phenol, coupling agents (e.g., DCC - dicyclohexylcarbodiimide), or acid catalysts.
  • Conditions : Esterification is often performed in organic solvents such as dichloromethane or dimethylformamide at room temperature or under reflux.
  • Notes : The phenyl ester is stable under peptide synthesis conditions but can be hydrolyzed selectively when needed.

Representative Synthesis Example from Literature

Step Procedure Description Yield (%) Purity (%) Notes
1 Reaction of L-glutamic acid with di-tert-butyl dicarbonate in methanol with base at 10-12°C for 3 h - - Formation of Boc-protected intermediate
2 Addition of water to dissolve and clarify reaction mixture; phase separation and removal of impurities - - Purification step
3 Acid wash with dilute HCl (0.5 M) to remove dimethyl L-glutamate and unreacted glutamic acid - - Further purification
4 Drying over anhydrous sodium sulfate, filtration, concentration at 40-45°C to dryness - - Isolation of oily Boc-protected ester
5 Crystallization from petroleum ether, suction filtration to obtain solid Boc-Glu dimethyl ester 89 99.5 High purity solid isolated

This example resulted in a high-purity Boc-glutamic acid dimethyl ester intermediate, which can be further transformed to the phenyl ester by ester interchange or direct esterification with phenol.

Alternative Synthetic Routes

  • Direct Esterification of Boc-Glu-OH with Phenol : Using coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) to form the phenyl ester directly from Boc-glutamic acid.
  • Use of Activated Esters : Preparation of active esters such as Boc-Glu-OSu (N-hydroxysuccinimide ester) followed by reaction with phenol to yield this compound.
  • Suzuki-Miyaura Cross-Coupling : Though more common for arylation reactions, palladium-catalyzed methods have been explored for related amino acid derivatives but are less typical for this compound synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Purity
Solvent Methanol, dichloromethane, DMF, dioxane-water mixtures Solvent polarity affects solubility and reaction rate
Temperature 0–25°C for Boc protection; reflux for esterification Higher temperatures may increase reaction rate but risk decomposition
pH Control Neutral to slightly basic during Boc protection Prevents side reactions and degradation
Reaction Time 3 hours to overnight Longer times may improve conversion but risk hydrolysis
Purification Methods Crystallization, aqueous washes, drying over sodium sulfate Critical for removing impurities and residual reagents

Analytical Characterization

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome Reference
1 Boc Protection L-glutamic acid + di-tert-butyl dicarbonate, base, methanol, 10-25°C, 3 h Boc-Glu intermediate
2 Purification Water addition, phase separation, acid wash, drying Purified Boc-Glu dimethyl ester
3 Esterification Boc-Glu + phenol, DCC or EDC, DMAP, organic solvent, room temp or reflux This compound
4 Crystallization Petroleum ether, stirring, filtration Solid purified product

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

SubstrateReaction ConditionsOutcomeReference
Boc-Glu(OPh)-OMePd catalyst 1 , THF, K₂CO₃, 60°C, 16 h6% desired product; 91% pyroglutamic acid

The side reaction forming pyroglutamic acid is attributed to intramolecular cyclization under basic conditions, a common issue with glutamic acid derivatives .

Transesterification Mechanisms

Boc-Glu-phenyl ester participates in enzyme-like transesterification catalyzed by cobalt clusters. Key kinetic parameters include:

CatalystSubstrateRate Constant (M⁻¹s⁻¹)Selectivity (Product)Reference
Co₂ complexThis compoundkcat=224k_{\text{cat}} = 224>95% aryl transfer

The reaction proceeds via a ternary complex mechanism involving coordination of the ester and nucleophile to the cobalt center .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs below 130°C if heated rapidly .

  • Cyclization : Under acidic or basic conditions, this compound forms pyroglutamic acid via intramolecular amide bond formation (Eq 1) :

Boc-Glu(OPh)-OMebasepyroglutamic acid+PhOH\text{Boc-Glu(OPh)-OMe} \xrightarrow{\text{base}} \text{pyroglutamic acid} + \text{PhOH}

  • pH Sensitivity : The Boc group remains stable at neutral pH but hydrolyzes in

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-glu-phenyl ester primarily involves its role as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide synthesis. The ester group can be selectively hydrolyzed to release the free carboxylic acid, allowing for further functionalization or coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

While the provided evidence highlights ester group effects on stability and reactivity, direct data on this compound are sparse. For instance:

  • lists structurally similar esters but lacks comparative metrics .

Q & A

Q. How can in silico modeling improve this compound applications in peptide synthesis?

  • Methodological Answer : Apply molecular dynamics simulations to predict steric effects during solid-phase peptide synthesis (SPPS). Validate with experimental coupling efficiencies and resin-swelling studies .

Methodological Resources

  • Experimental Design : Taguchi orthogonal arrays for parameter screening .
  • Data Validation : Reproducibility protocols from Beilstein Journal of Organic Chemistry .
  • Ethical and Statistical Standards : FINER criteria for hypothesis formulation and ANOVA for parameter significance .

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